5-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The molecule “5-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” contains several functional groups: an azidomethyl group (-CH2N3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a pyrazole ring . The azide group is known for its high reactivity, the trifluoromethyl group for its electronegativity and lipophilicity, and the pyrazole ring is a common structure in many pharmaceutical compounds.
Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a type of chemical reaction used in bioconjugation . The trifluoromethyl group can also participate in various reactions, particularly those involving fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and stability of compounds .Scientific Research Applications
Synthesis and Fluorescent Properties
The synthesis of 5-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole and related compounds has facilitated the development of novel fluorescent molecules and potential herbicidal agents. For example, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from related precursors demonstrated the creation of novel fluorescent molecules with stronger fluorescence intensity than their methyl analogues. These compounds, due to their many binding sites, present attractive fluorophores for potential applications in molecular probes and bioimaging (Wu et al., 2006). Furthermore, some of these compounds showed promise as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, suggesting potential applications in agriculture as herbicides, showcasing a more active profile than their methyl counterparts.
Precursor for Heterocyclic Compounds
The versatility of this compound as a precursor is highlighted in the synthesis of various heterocyclic compounds. By employing brominated trihalomethylenones, researchers synthesized 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, showcasing a simple methodology that yielded moderate to good yields. These methodologies have been instrumental in developing a range of pyrazole derivatives, including 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole, which further underwent cycloaddition reactions to furnish 3-[4(5)-phenyl-1,2,3-triazolyl]5-ethoxycarbonyl-1H-pyrazoles and reduction to 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester. These reactions demonstrate the compound's utility in synthesizing complex molecules for potential applications in medicinal chemistry and material science (Martins et al., 2013).
Structural and Molecular Studies
In addition to synthetic applications, structural and molecular studies of related pyrazole derivatives have been conducted to understand their properties better. For instance, the synthesis and crystal structure analysis of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine provided insights into the molecular packing and interactions within the crystal, offering valuable information for the design of materials with specific properties (Mojzych et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(azidomethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-4(3-11-13-10)2-5(12-14)6(7,8)9/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFMBBMIZDSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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